Potassium cycloheptyltrifluoroborate

organoboron stability protodeboronation resistance bench-stable reagents

Generic cycloalkylboronic acids require excess loading due to protodeboronation, introducing stoichiometric uncertainty and impurity profiles. Potassium cycloheptyltrifluoroborate (CAS 1218908-72-5) solves this as a bench-stable, monomeric crystalline reagent that enables precise stoichiometric control. • 97% purity; air- and moisture-stable tetracoordinate boron center. • Monomeric nature eliminates batch-to-batch equivalent-weight variation. • Validated 82% yield in photoredox-mediated C(sp³)-C(sp²) coupling. • Enables reliable installation of the seven-membered cycloheptyl ring in drug discovery libraries.

Molecular Formula C7H13BF3K
Molecular Weight 204.085
CAS No. 1218908-72-5
Cat. No. B578706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium cycloheptyltrifluoroborate
CAS1218908-72-5
SynonymsPotassium cycloheptyltrifluoroborate
Molecular FormulaC7H13BF3K
Molecular Weight204.085
Structural Identifiers
SMILES[B-](C1CCCCCC1)(F)(F)F.[K+]
InChIInChI=1S/C7H13BF3.K/c9-8(10,11)7-5-3-1-2-4-6-7;/h7H,1-6H2;/q-1;+1
InChIKeyDQQLVLJWFMWZNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Cycloheptyltrifluoroborate: Suzuki-Miyaura & Photoredox Coupling


Potassium cycloheptyltrifluoroborate (CAS 1218908-72-5) is a tetracoordinate organotrifluoroborate salt that serves as an air- and moisture-stable nucleophilic coupling partner for carbon–carbon bond formation [1]. Belonging to the broader class of potassium organotrifluoroborates (RBF₃K), this compound features a cycloheptyl (C₇) alkyl group bonded to a trifluoroborate anion with a potassium counterion [2]. The tetracoordinate boron center lacks an empty p-orbital, conferring bench stability that distinguishes it from tricoordinate boronic acids and boronate esters, which are prone to protodeboronation and oxidative side reactions [3].

1
Suzuki-Miyaura sp³–sp² coupling with precise stoichiometric control
2
Photoredox dual-catalysis as a bench-stable alkyl radical precursor
3
Installation of seven-membered carbocycles in sp³-rich scaffolds

Potassium Cycloheptyltrifluoroborate: Unique for sp³-Rich Scaffolds


Generic substitution among cycloalkyltrifluoroborates fails because ring size directly governs both steric demand during transmetalation and conformational flexibility in the resulting sp³-rich scaffolds [1]. Potassium cycloheptyltrifluoroborate (C₇) occupies a distinct steric and conformational space compared to cyclohexyl (C₆, CAS 446065-11-8) and cyclopentyl (C₅) analogs. In photoredox-mediated C(sp³)–C(sp²) couplings, where radical generation efficiency correlates with alkyl group structure, ring size differences produce non-overlapping reactivity profiles [2]. Furthermore, while cycloalkylboronic acids suffer from competitive protodeboronation requiring excess reagent loading, potassium cycloalkyltrifluoroborates exist as monomeric, precisely defined equivalents that eliminate stoichiometric uncertainty . The cycloheptyl variant specifically addresses the need for seven-membered carbocyclic incorporation—a motif absent from the more common cyclohexyl and cyclopentyl building blocks—making direct substitution chemically impossible for targets requiring the C₇ ring.

Cyclohexyl analog
Ring-size difference shifts steric demand and conformational ensemble; C₇ motif inaccessible from C₆ reagents
Cyclopentyl analog
Altered radical generation efficiency may shift coupling performance and scaffold geometry
Boronic acid form
Variable oligomerization and protodeboronation create stoichiometric uncertainty that trifluoroborate form eliminates

Potassium Cycloheptyltrifluoroborate: Evidence vs. Boronic Acids & Cycloalkyl Analogs


Bench Stability vs. Cycloheptylboronic Acid

Potassium cycloheptyltrifluoroborate, as a member of the potassium organotrifluoroborate class, exhibits indefinite bench stability under ambient air and moisture, whereas the corresponding cycloheptylboronic acid is susceptible to protodeboronation and oxidative degradation, often requiring immediate use or cold storage under inert atmosphere [1]. The tetracoordinate boron center in RBF₃K salts lacks an empty p-orbital, preventing Lewis acid-mediated side reactions that plague tricoordinate boronic acids .

Bench stability
Class-level
Indefinite ambient stability vs. hours-to-days for boronic acid
Supports procurement for automated workflows
Qualitative class-level difference; individual lot data to verify
organoboron stability protodeboronation resistance bench-stable reagents

Photoredox-Mediated Coupling Performance

Potassium cycloheptyltrifluoroborate participates in photoredox-mediated C–C bond formation with a reported isolated yield of 82% when coupled under visible-light photoredox conditions using 9-mesityl-10-methylacridinium perchlorate as the photocatalyst [1]. This reaction demonstrates the compound's viability as a cycloheptyl radical precursor in redox-economical transformations with electron-deficient alkenes. No directly comparable yield data for potassium cyclohexyltrifluoroborate or potassium cyclopentyltrifluoroborate under identical conditions was identified in the literature.

Photoredox yield
Reported
82%
Supports feasibility assessment for C₇ radical coupling
No direct comparator yield under identical conditions available
photoredox catalysis C(sp³)–C(sp²) coupling radical generation

Monomeric Nature vs. Boronic Acid Oligomerization

Potassium cycloheptyltrifluoroborate exists exclusively as a monomeric tetracoordinate species in both solid state and solution, enabling precise equivalent weight control in reaction stoichiometry [1]. In contrast, cycloalkylboronic acids undergo reversible trimerization to boroxines, introducing uncertainty in the actual reactive equivalents available for transmetalation [2]. This difference is class-wide for potassium organotrifluoroborates versus their boronic acid counterparts.

Monomeric form
Class-level
100% defined monomeric species vs. boroxine mixture
Removes batch-to-batch stoichiometric ambiguity
Class-level inference for organotrifluoroborates
stoichiometry control monomeric organoboron cross-coupling reproducibility

Protodeboronation Resistance in Cross-Coupling

Potassium alkyltrifluoroborates, including the cycloheptyl variant, exhibit significantly reduced susceptibility to protodeboronation compared to the corresponding alkylboronic acids under Suzuki-Miyaura cross-coupling conditions [1]. Alkylboronic acids frequently require 2- to 5-fold excesses to compensate for competitive protodeboronation that consumes the nucleophile before productive transmetalation [2]. Potassium cycloheptyltrifluoroborate, owing to the slow, controlled hydrolysis of the BF₃⁻ moiety to release the active boronic acid in situ, functions effectively at near-stoichiometric loading (typically 1.1–1.5 equivalents) [3].

Protodeboronation
Class-level
Effective at 1.1–1.5 eq. vs. 2–5 eq. for boronic acids
Reduces reagent waste and coupling cost
Class-level inference; specific coupling optimization review required
protodeboronation suppression Suzuki-Miyaura coupling alkylboron reagent comparison

Conformational Diversity: Cycloheptyl vs. Cyclohexyl

The cycloheptyl ring adopts distinct conformational ensembles compared to the more rigid cyclohexyl chair conformation, with pseudorotation dynamics that populate multiple low-energy conformers in solution [1]. While the cyclohexyl group (C₆) is predominantly restricted to chair conformations with well-defined equatorial/axial substitution patterns, the cycloheptyl ring (C₇) accesses twist-chair and boat conformations, offering expanded three-dimensional conformational space for exploring structure-activity relationships in drug discovery [2]. This represents a structural differentiation rather than a reactivity difference, and no head-to-head coupling yield comparison under identical conditions was identified in the literature.

Conformational space
Class-level
Twist-chair and boat access vs. chair-limited C₆
Enables three-dimensional scaffold diversification
Structural differentiation; no head-to-head yield comparison available
conformational diversity sp³-rich scaffolds medicinal chemistry building blocks

High-Value Applications: Potassium Cycloheptyltrifluoroborate


Late-Stage sp³ Scaffold Diversification

Potassium cycloheptyltrifluoroborate is optimally deployed for late-stage installation of the cycloheptyl group onto pre-functionalized aromatic or heteroaromatic cores in drug discovery programs. The reagent's bench stability and monomeric nature ensure precise stoichiometric control during parallel synthesis of analog libraries [7]. This application is particularly valuable when medicinal chemists seek to explore conformational effects of seven-membered rings on target binding—a structural space underexplored compared to cyclohexyl and cyclopentyl motifs [8]. The compound's demonstrated 82% yield in photoredox-mediated coupling provides a validated starting point for reaction optimization [6].

Photoredox/Nickel Dual Catalysis

Potassium cycloheptyltrifluoroborate serves as a bench-stable alkyl radical precursor in photoredox-mediated cross-coupling with aryl and heteroaryl halides. This methodology is particularly suited to medicinal chemistry and agrochemical discovery workflows where mild, functional-group-tolerant conditions are required for complex substrate coupling [7]. The documented 82% isolated yield in photoredox-mediated C–C bond formation demonstrates the cycloheptyl variant's viability under these conditions [8]. Unlike boronic acids that require excess loading to overcome protodeboronation, the trifluoroborate enables near-stoichiometric operation [6].

Process Scale-Up with Precise Stoichiometry

In pharmaceutical process development where batch-to-batch reproducibility is critical, potassium cycloheptyltrifluoroborate eliminates the equivalent-weight ambiguity inherent to cycloalkylboronic acids that undergo variable boroxine formation [7]. The monomeric, crystalline nature of this reagent ensures that each weighed aliquot corresponds exactly to the nominal molar quantity, enabling robust process validation and reducing impurity profiles associated with excess reagent use [8].

Application
Selection Property
Validation Focus
Late-stage sp³ scaffold diversification
Monomeric, bench-stable C₇ building block
Conformational sampling in lead optimization
Photoredox/nickel dual catalysis
Air-stable alkyl radical precursor
Coupling yield reproducibility with near-stoichiometric loading
Process scale-up with precise stoichiometry
Crystalline, non-oligomerizing reagent
Batch-to-batch molarity and impurity profile control

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